molecular formula C29H30N2O2 B296893 N-(2-ethoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide

N-(2-ethoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide

Cat. No. B296893
M. Wt: 438.6 g/mol
InChI Key: VCWRTYSELLQTOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide, commonly known as Octahydrophenanthridine (OP), is a synthetic compound with a unique chemical structure. It has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

N-(2-ethoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide's mechanism of action is not fully understood. However, studies have shown that it interacts with various receptors and enzymes in the body, including the mu-opioid receptor, the N-methyl-D-aspartate (NMDA) receptor, and the acetylcholinesterase enzyme. N-(2-ethoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide's interaction with these receptors and enzymes leads to its biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide has been shown to have various biochemical and physiological effects, including analgesic, anesthetic, and anticonvulsant effects. It has also been shown to have anti-inflammatory and antioxidant properties. N-(2-ethoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide's ability to interact with various receptors and enzymes in the body leads to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-ethoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide in lab experiments is its unique chemical structure, which allows for the exploration of its potential applications in various fields. However, one of the limitations of using N-(2-ethoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide in lab experiments is its potential toxicity, which requires careful handling and disposal.

Future Directions

N-(2-ethoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide's potential applications in various fields make it an exciting area of research. Future studies could focus on exploring its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, future studies could explore its potential as an anesthetic and pain reliever. Further research could also focus on exploring its mechanism of action and potential interactions with other receptors and enzymes in the body.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 2-ethoxyphenyl-3-methoxy-2-methyl-4-oxo-4H-chromene-6-carboxylic acid ethyl ester. The ethyl ester is then reacted with 1-phenylpiperazine in the presence of sodium ethoxide to form N-(2-ethoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

N-(2-ethoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, N-(2-ethoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, N-(2-ethoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide has been studied for its ability to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. In pharmacology, N-(2-ethoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide has been studied for its potential use as a pain reliever and anesthetic.

properties

Molecular Formula

C29H30N2O2

Molecular Weight

438.6 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide

InChI

InChI=1S/C29H30N2O2/c1-2-33-25-11-7-6-10-24(25)31-29(32)21-14-15-23-22(17-21)26-19-12-13-20(16-19)27(26)28(30-23)18-8-4-3-5-9-18/h3-11,14-15,17,19-20,26-28,30H,2,12-13,16H2,1H3,(H,31,32)

InChI Key

VCWRTYSELLQTOI-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)NC(C4C3C5CCC4C5)C6=CC=CC=C6

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)NC(C4C3C5CCC4C5)C6=CC=CC=C6

Origin of Product

United States

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